1-(3,5-Dimethoxybenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
1-(3,5-Dimethoxybenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a synthetic dihydropyridine derivative characterized by a 2-oxo-1,2-dihydropyridine core substituted at the N1 position with a 3,5-dimethoxybenzyl group and a carboxylic acid moiety at the C3 position. Its molecular formula is C₁₅H₁₅NO₅, with a molecular weight of 289.29 g/mol .
Properties
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-20-11-6-10(7-12(8-11)21-2)9-16-5-3-4-13(14(16)17)15(18)19/h3-8H,9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZRJVZGIYZBAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C=CC=C(C2=O)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,5-Dimethoxybenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS Number: 941869-34-7) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H15NO5, with a molecular weight of 289.28 g/mol. The compound features a dihydropyridine core, which is known for various pharmacological activities.
Synthesis
The synthesis of this compound involves multi-step reactions starting from simpler precursors. The detailed synthetic pathway includes the formation of the dihydropyridine scaffold followed by the introduction of the 3,5-dimethoxybenzyl group and carboxylic acid functionality.
Anticancer Activity
Research has indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, studies have shown that certain analogs possess cytotoxic effects against various human tumor cell lines. In particular:
- Cytotoxicity : A study demonstrated that compounds similar to this compound exhibited cytotoxic potential against colon HT29 carcinoma cells, with some derivatives being up to 2.5 times more effective than doxorubicin .
| Compound | Cell Line | Relative Activity |
|---|---|---|
| Analog 24 | HT29 | 2.5x doxorubicin |
| Analog 15 | HT29 | Moderate activity |
| Control (Doxorubicin) | HT29 | Standard |
Antimicrobial Activity
In addition to anticancer properties, this compound and its analogs have shown antimicrobial effects. The antimicrobial profile includes activity against both Gram-positive and Gram-negative bacteria:
- Antibacterial Efficacy : Compounds were tested against Staphylococcus aureus and Escherichia coli, with some exhibiting potency comparable to standard antibiotics like ampicillin .
| Pathogen | Compound | Activity Level |
|---|---|---|
| Staphylococcus aureus | Analog 24 | Equivalent to ampicillin |
| Escherichia coli | Analog 24 | Equivalent to ampicillin |
The proposed mechanisms for the biological activities include:
- Cell Cycle Arrest : Some studies suggest that these compounds induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Evidence indicates that they may trigger apoptosis through mitochondrial pathways.
Case Studies
Several case studies have explored the efficacy of this compound in various biological assays:
- Study on Cytotoxicity : A research article evaluated the cytotoxic effects of a series of dihydropyridine derivatives on A549 lung adenocarcinoma cells. The study found that specific substitutions on the aromatic ring significantly enhanced anticancer activity .
- Antimicrobial Testing : Another study assessed the antimicrobial properties against multidrug-resistant bacteria. The results highlighted the effectiveness of certain derivatives in inhibiting bacterial growth .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antioxidant Activity:
Research indicates that derivatives of dihydropyridine compounds exhibit significant antioxidant properties. The presence of methoxy groups in the structure of 1-(3,5-Dimethoxybenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid enhances its ability to scavenge free radicals, making it a candidate for developing antioxidant therapies . -
Neuroprotective Effects:
Studies have shown that similar dihydropyridine compounds can exert neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may help in reducing neuronal apoptosis and improving cognitive functions . -
Anti-inflammatory Properties:
There is emerging evidence that this compound can modulate inflammatory pathways, potentially serving as an anti-inflammatory agent. Its ability to inhibit pro-inflammatory cytokines could be beneficial in treating chronic inflammatory conditions .
Biological Research Applications
-
Cell Signaling Studies:
The compound can be utilized in cell signaling studies to understand the mechanisms of action of various cellular processes. Its structural properties allow it to interact with specific receptors and enzymes involved in signal transduction pathways . -
Drug Development:
As a lead compound, this compound can be modified to enhance its pharmacological profiles. Researchers are exploring its derivatives for improved efficacy and reduced side effects .
Material Science Applications
- Polymer Chemistry:
The compound's unique structure allows it to be incorporated into polymer matrices to create materials with specific properties, such as increased thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for electronics and coatings .
Case Studies
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The target compound’s 3,5-dimethoxybenzyl group provides meta-substituted electron-donating methoxy groups, enhancing lipophilicity compared to analogues with ortho- or para-substituents (e.g., 4n’s 2-hydroxy-4-methoxybenzoyl) .
Physical Properties
Melting points and yields of selected compounds:
Analysis :
- Higher melting points (e.g., 150–152°C for compound 7) correlate with rigid substituents like aromatic esters, whereas flexible groups (e.g., cyclohexyl in 5l) result in lower melting points .
- The absence of melting point data for the target compound precludes direct comparison, but its 3,5-dimethoxybenzyl group likely imparts moderate crystallinity.
Reactivity and Functional Group Influence
- Decarboxylation Sensitivity: The hydroxyl group at C5 in analogues like 4n and 5l is critical for decarboxylation reactions.
- Ester vs.
Q & A
Q. What are the established synthesis protocols for 1-(3,5-Dimethoxybenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via one-pot multicomponent reactions, leveraging intermediates like Meldrum’s acid or cyanothioacetamide, as described for structurally related 2-oxonicotinic acids . Key steps include:
- Condensation reactions : Use of 3,5-dimethoxybenzylamine with activated pyridine precursors under reflux in anhydrous solvents (e.g., DMF or THF).
- Acid catalysis : Addition of p-toluenesulfonic acid (pTSA) to facilitate cyclization .
- Temperature control : Maintaining 80–100°C to optimize intermediate stability and minimize side reactions .
Yields typically range from 45% to 68%, with purity confirmed via HPLC (C18 columns, acetonitrile/water mobile phase) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the dihydropyridine ring (δ 6.2–6.8 ppm for aromatic protons) and benzyl methoxy groups (δ 3.7–3.9 ppm) .
- FT-IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C for dimethoxy groups) .
- High-resolution mass spectrometry (HRMS) : To validate molecular ion peaks (e.g., [M+H]+ for C₁₆H₁₆NO₅⁺) .
- HPLC-PDA : For purity assessment (>95%) using reverse-phase columns and UV detection at 254 nm .
Q. How can researchers design preliminary biological activity screens for this compound?
Methodological Answer:
- In vitro enzyme assays : Target enzymes like kinases or proteases (e.g., SARS-CoV-2 Mpro) using fluorescence-based substrates .
- Antimicrobial screening : Follow CLSI guidelines with Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains at 10–100 µM concentrations .
- Cytotoxicity profiling : Use MTT assays on HEK-293 or HeLa cells, with IC₅₀ calculations via nonlinear regression .
Advanced Research Questions
Q. What strategies optimize synthesis yield and purity for scaled-up production?
Methodological Answer:
- Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance recyclability and reduce toxicity .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to improve cyclization efficiency .
- Purification refinement : Use preparative HPLC with gradient elution (water/acetonitrile + 0.1% TFA) to isolate >99% pure product .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, controlled CO₂ levels) .
- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify nonspecific interactions .
- Meta-analysis : Compare data from structurally analogous compounds (e.g., 1-(3,4-difluorobenzyl) analogs) to contextualize discrepancies .
Q. What computational approaches predict binding modes and structure-activity relationships (SAR)?
Methodological Answer:
- Molecular docking : Tools like AutoDock Vina or Glide to model interactions with targets (e.g., SARS-CoV-2 Mpro), focusing on hydrogen bonds with residues like GLN 189 and LEU 141 .
- QSAR modeling : Utilize descriptors (logP, polar surface area) to correlate substituent effects (e.g., methoxy vs. ethoxy groups) with activity .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and ligand-protein conformational dynamics .
Q. How can researchers design analogs to explore the pharmacophore of this compound?
Methodological Answer:
- Substituent variation : Synthesize derivatives with halogens (F, Cl) or electron-withdrawing groups (NO₂) at the benzyl position to modulate electron density .
- Scaffold hopping : Replace the dihydropyridine ring with quinoline or isoquinoline cores while retaining the carboxylic acid moiety .
- Bioisosteric replacement : Substitute the dimethoxy group with trifluoromethoxy or methylsulfonyl groups to enhance metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
